Dibromochloroacetic acid Dibromochloroacetic acid Chlorodibromoacetic acid belongs to the class of haloacetic acids (HAAs) which are organic disinfection byproducts produced in chlorinated water. They are common contaminants observed in drinking water.
Sigma-Aldrich offers chlorodibromoacetic acid for a variety of applications that include, but are not limited to, environmental, food and beverage, forensics, petrochemical and pharmaceutical analysis.

Brand Name: Vulcanchem
CAS No.: 5278-95-5
VCID: VC20840119
InChI: InChI=1S/C2HBr2ClO2/c3-2(4,5)1(6)7/h(H,6,7)
SMILES: C(=O)(C(Cl)(Br)Br)O
Molecular Formula: C2HBr2ClO2
Molecular Weight: 252.29 g/mol

Dibromochloroacetic acid

CAS No.: 5278-95-5

Cat. No.: VC20840119

Molecular Formula: C2HBr2ClO2

Molecular Weight: 252.29 g/mol

* For research use only. Not for human or veterinary use.

Dibromochloroacetic acid - 5278-95-5

Specification

CAS No. 5278-95-5
Molecular Formula C2HBr2ClO2
Molecular Weight 252.29 g/mol
IUPAC Name 2,2-dibromo-2-chloroacetic acid
Standard InChI InChI=1S/C2HBr2ClO2/c3-2(4,5)1(6)7/h(H,6,7)
Standard InChI Key UCZDDMGNCJJAHK-UHFFFAOYSA-N
SMILES C(=O)(C(Cl)(Br)Br)O
Canonical SMILES C(=O)(C(Cl)(Br)Br)O

Introduction

Chemical Identity and Properties

Chemical Structure and Formula

Dibromochloroacetic acid belongs to the haloacetic acid family, characterized by a carboxylic acid group with halogen substituents. The chemical formula of dibromochloroacetic acid is C2HBr2ClO2, containing two bromine atoms and one chlorine atom attached to the alpha carbon of the acetic acid molecule . The structure represents a carboxylic acid with two bromine atoms and one chlorine atom substituted on the same carbon.

Physical and Chemical Properties

Dibromochloroacetic acid exhibits specific physical and chemical properties that influence its behavior in environmental systems and analytical processes. Table 1 summarizes the key physical and chemical properties of this compound based on available data.

Table 1: Physical and Chemical Properties of Dibromochloroacetic Acid

PropertyValueReference
Molecular Weight252.29 g/mol
Physical AppearanceWhite to Off-White solid
Melting Point99-102°C
Boiling Point217.7±35.0°C (Predicted)
Density2.684±0.06 g/cm³ (Predicted)
pKa0.13±0.10 (Predicted)
SolubilitySparingly soluble in chloroform; Slightly soluble in methanol
StabilityStable under recommended storage conditions

The strong acidity of dibromochloroacetic acid, reflected in its low pKa value, results from the electron-withdrawing effects of the halogen atoms, which stabilize the conjugate base by dispersing the negative charge. This property influences its reactivity and behavior in aqueous environments where it may exist predominantly in its dissociated form at neutral pH.

Nomenclature and Identification

Dibromochloroacetic acid is known by several synonyms and identifiers in scientific literature and regulatory documents. Table 2 presents the key identification parameters for this compound.

Table 2: Identifiers and Classification of Dibromochloroacetic Acid

IdentifierValueReference
CAS Number5278-95-5
European Community Number624-239-0
UNIIAMD03B602V
DSSTox Substance IDDTXSID3031151
Common SynonymsChlorodibromoacetic acid, 2,2-dibromo-2-chloroacetic acid, DBCA
Molecular FormulaC2HBr2ClO2

These identifiers are essential for regulatory purposes, literature searches, and chemical database navigation. The compound appears in various chemical registries under different synonyms, though all refer to the same chemical entity.

Occurrence and Formation

Formation in Drinking Water

Dibromochloroacetic acid forms as a disinfection byproduct during water treatment processes, particularly when chlorine-based disinfectants interact with natural organic matter in the presence of bromide ions. The formation pathway typically involves halogen substitution reactions on organic precursors present in source waters .

Research indicates that chloro, bromo, and mixed bromochloro haloacetates, including dibromochloroacetic acid, are common byproducts of drinking water disinfection processes . Their formation depends on several factors:

  • Source water quality and organic matter content

  • Bromide concentration in source water

  • Type and dose of disinfectant applied

  • Contact time and reaction conditions

  • pH and temperature during disinfection

The shift from traditional chlorination to alternative disinfection methods like chloramination (combining chlorine with ammonia) can influence the formation of specific disinfection byproducts. While chloramination may reduce the formation of some regulated disinfection byproducts, it can potentially increase the formation of brominated and iodinated species when bromide is present in source waters .

Environmental Presence

As a disinfection byproduct, dibromochloroacetic acid is primarily found in treated drinking water systems. The United States Environmental Protection Agency (EPA) monitors haloacetic acids in drinking water through programs such as the Information Collection Rule, which includes measurement of dibromochloroacetic acid concentrations in micrograms per liter .

Toxicological Studies

Haloacetic AcidTest SystemEffect ObservedReference
Dibromoacetic acidF344 rats (prenatal exposure)Eye malformations (micro- or anophthalmia)
Dibromoacetic acidMale B6C3F1 miceHepatocellular adenoma, carcinoma, hepatoblastoma; Alveolar/bronchiolar adenomas
Dibromoacetic acidFemale B6C3F1 miceHepatocellular adenoma or carcinoma; Alveolar/bronchiolar adenomas
Dibromoacetic acidNeurobehavioral test batteryNeuromuscular toxicity: limb weakness, gait abnormalities, hypotonia

The structural similarity between dibromochloroacetic acid and dibromoacetic acid suggests that they may share similar toxicological pathways, though the substitution of one bromine atom with chlorine in dibromochloroacetic acid may modify its potency and specific effects.

Analytical Methods

Detection and Quantification

The analysis of dibromochloroacetic acid in drinking water typically employs chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS). The EPA's Information Collection Rule includes dibromochloroacetic acid as one of the haloacetic acids monitored in drinking water .

Analytical challenges in detecting and quantifying dibromochloroacetic acid may include:

  • Low environmental concentrations requiring sensitive detection methods

  • Potential interference from other halogenated organic compounds in complex water matrices

  • Stability issues during sample preparation and analysis

  • Requirements for derivatization prior to gas chromatographic analysis

The development of reliable analytical methods remains important for accurate monitoring of dibromochloroacetic acid in drinking water systems and for supporting research on its environmental fate and toxicological properties.

Regulatory Status

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